N-[(5-acetylthiophen-2-yl)methyl]acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(5-acetylthiophen-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-6(11)9-4-3-8(13-9)5-10-7(2)12/h3-4H,5H2,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCCRNVIUZAEHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CNC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601280568 | |
| Record name | N-[(5-Acetyl-2-thienyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32415-45-5 | |
| Record name | N-[(5-Acetyl-2-thienyl)methyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32415-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(5-Acetyl-2-thienyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601280568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Crystallographic Investigations of Thiophene Acetamides
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the connectivity and spatial arrangement of atoms can be elucidated.
Proton NMR (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of N-[(5-acetylthiophen-2-yl)methyl]acetamide is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The expected chemical shifts are influenced by the electron-withdrawing effects of the acetyl and acetamido groups, as well as the aromaticity of the thiophene (B33073) ring.
Based on data for 2-acetylthiophene (B1664040) and N-(thiophen-2-ylmethyl)acetamide, the following proton signals are anticipated: a singlet for the acetyl group's methyl protons (CH₃CO) is expected to appear in the range of δ 2.5-2.6 ppm. nih.govchemicalbook.com The protons of the methyl group of the acetamide (B32628) moiety (NHCOCH₃) would likely resonate as a singlet around δ 2.0-2.2 ppm. The methylene (B1212753) protons (CH₂) connecting the thiophene ring and the amide nitrogen are expected to appear as a doublet around δ 4.6-4.8 ppm, showing coupling with the adjacent N-H proton. The thiophene ring protons are predicted to be observed as two doublets in the aromatic region, around δ 7.0-7.8 ppm. The proton on the N-H group of the amide is anticipated to appear as a broad singlet or triplet (due to coupling with the adjacent CH₂ group) in the region of δ 5.8-6.5 ppm, with its exact position and multiplicity being dependent on the solvent and concentration.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (acetyl) | 2.5 - 2.6 | Singlet |
| CH₃ (acetamide) | 2.0 - 2.2 | Singlet |
| CH₂ | 4.6 - 4.8 | Doublet |
| Thiophene-H | 7.0 - 7.8 | Doublets |
| NH | 5.8 - 6.5 | Broad Singlet/Triplet |
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbons of the acetyl and acetamide groups are expected to be the most downfield signals due to their significant deshielding.
The carbonyl carbon of the acetyl group (CH₃C O) is predicted to resonate around δ 190-192 ppm. nih.gov The amide carbonyl carbon (NHC O) is expected at a slightly more upfield position, around δ 170-172 ppm. The carbons of the thiophene ring are anticipated to appear in the aromatic region, between δ 125-155 ppm. The methylene carbon (CH₂) is predicted to be in the range of δ 40-45 ppm. The methyl carbon of the acetyl group ( C H₃CO) is expected around δ 26-28 ppm, while the methyl carbon of the acetamide group (NHCOC H₃) is predicted to be around δ 22-24 ppm. nih.gov
| Carbon | Predicted Chemical Shift (ppm) |
| C=O (acetyl) | 190 - 192 |
| C=O (amide) | 170 - 172 |
| Thiophene-C | 125 - 155 |
| CH₂ | 40 - 45 |
| CH₃ (acetyl) | 26 - 28 |
| CH₃ (acetamide) | 22 - 24 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For this compound, a cross-peak would be expected between the methylene (CH₂) protons and the amide (NH) proton, confirming their connectivity. It would also show correlations between the adjacent protons on the thiophene ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the direct assignment of each protonated carbon by correlating the signals from the ¹H and ¹³C NMR spectra. For example, the methylene proton signal would show a cross-peak with the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, the protons of the acetyl methyl group would show a correlation to the acetyl carbonyl carbon. The methylene protons would show correlations to the carbons of the thiophene ring and the amide carbonyl carbon, confirming the link between these moieties.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Characteristic Vibrational Frequencies of Amide and Thiophene Moieties
The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and thiophene functionalities.
The N-H stretching vibration of the secondary amide is anticipated to appear as a sharp band around 3300-3400 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is expected to be a strong absorption in the region of 1640-1680 cm⁻¹. The amide II band, arising from N-H bending and C-N stretching vibrations, is predicted to be found around 1520-1570 cm⁻¹. The C=O stretching of the acetyl group on the thiophene ring is expected to appear at a higher frequency, likely in the range of 1660-1680 cm⁻¹, potentially overlapping with the amide I band. chemicalbook.comresearchgate.net The thiophene ring itself will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ region. nist.gov
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| Amide | N-H stretch | 3300 - 3400 |
| Amide | C=O stretch (Amide I) | 1640 - 1680 |
| Amide | N-H bend, C-N stretch (Amide II) | 1520 - 1570 |
| Acetyl | C=O stretch | 1660 - 1680 |
| Thiophene | C-H stretch | > 3000 |
| Thiophene | C=C stretch | 1400 - 1600 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. It also offers insights into the molecular structure through the analysis of fragmentation patterns.
For this compound, the calculated exact mass is 197.0510 g/mol for the molecular formula C₉H₁₁NO₂S. An HRMS analysis should confirm this mass with a high degree of accuracy.
The fragmentation pattern in mass spectrometry would likely involve initial cleavage at the most labile bonds. A primary fragmentation pathway would be the cleavage of the bond between the methylene group and the thiophene ring, leading to the formation of a stable acylium ion from the acetylthiophene moiety and a fragment corresponding to the acetamide portion. Another likely fragmentation would be the loss of the acetyl group from the thiophene ring. The McLafferty rearrangement is also a possibility for the acetyl group, which would lead to a characteristic neutral loss. Analysis of these fragments would provide strong evidence for the proposed structure of the molecule. massbank.eu
Single Crystal X-Ray Diffraction for Solid-State Structure Determination
No crystallographic data is currently available for this compound.
Crystal System and Space Group Determination
This information is not available without experimental data.
Molecular Conformation and Torsion Angle Analysis
This information is not available without experimental data.
Intermolecular Interactions and Crystal Packing Architectures
This information is not available without experimental data.
This information is not available without experimental data.
This information is not available without experimental data.
This information is not available without experimental data.
Hirshfeld Surface Analysis and Fingerprint Plots for Supramolecular Interactions
A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies on the Hirshfeld surface analysis and associated fingerprint plots for the compound this compound. This analytical technique, which is crucial for elucidating supramolecular interactions within a crystal lattice, appears not to have been published for this particular molecule.
While research on related thiophene-acetamide derivatives exists, detailing their synthesis and in some cases, their crystal structures, the specific analysis of intermolecular interactions for this compound through Hirshfeld surface analysis is not available in the reviewed literature. Therefore, detailed research findings and data tables pertaining to this specific analysis cannot be provided at this time.
Further experimental crystallographic studies would be required to generate the necessary data for a Hirshfeld surface analysis of this compound. Such an investigation would provide valuable insights into the solid-state behavior and physicochemical properties of this compound.
Computational Chemistry and Theoretical Studies of Thiophene Acetamide Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful lens through which to examine the intrinsic properties of thiophene-acetamide systems. These calculations provide a detailed picture of the molecule's electronic landscape and conformational possibilities.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For N-[(5-acetylthiophen-2-yl)methyl]acetamide, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine its molecular geometry and electronic properties. nih.govacs.org
Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has a higher chemical reactivity. Theoretical studies on related thiophene (B33073) derivatives have shown that substitutions on the thiophene ring can modulate these frontier orbital energies. researchgate.netresearchgate.net The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.
Table 1: Calculated Quantum Chemical Parameters
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.8 | Indicates electron-donating capability |
| LUMO Energy | -1.5 | Indicates electron-accepting capability |
Note: The values presented are representative and based on DFT calculations for structurally similar thiophene derivatives.
DFT calculations are also a reliable tool for predicting spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for this compound can be compared with experimental data to confirm its structure. nih.govacs.org
For instance, the calculated IR spectrum would show characteristic vibrational frequencies for the amide C=O stretch, N-H bend, and C-S stretch of the thiophene ring. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and are often in good agreement with experimental values, helping to assign specific signals to the corresponding atoms in the molecule. researchgate.netmdpi.com
Table 2: Predicted Spectroscopic Data
| Spectroscopic Data | Predicted Value | Functional Group |
|---|---|---|
| IR Frequency (cm⁻¹) | ~1670 | Amide C=O stretch |
| IR Frequency (cm⁻¹) | ~3300 | Amide N-H stretch |
| ¹H NMR Shift (ppm) | ~2.5 | Acetyl (CH₃) protons |
Note: These are typical predicted values for thiophene-acetamide systems.
The flexibility of the this compound molecule, particularly the rotation around the C-N amide bond and the single bonds of the methyl-acetamide linker, gives rise to multiple possible conformations. Computational studies can map the potential energy surface of the molecule to identify the most stable, low-energy conformers. scielo.br
Due to the partial double-bond character of the amide C-N bond, rotation is hindered, leading to the possible existence of cis (E) and trans (Z) rotamers. scielo.br DFT calculations can quantify the energy barriers between these conformers, providing insight into their interchangeability at room temperature. Understanding the preferred conformation is essential, as the three-dimensional shape of the molecule dictates how it can interact with other molecules, including biological receptors. acs.org
Molecular Docking and Simulation Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to predict the interaction between a ligand and a protein receptor, providing insights into potential biological activity.
Molecular docking studies can be performed to investigate the potential of this compound to bind to various biological targets. Thiophene-based molecules have been investigated as inhibitors for a range of enzymes, including kinases and those involved in neurodegenerative diseases. nih.govrjraap.comresearchgate.net
In a typical docking simulation, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then placed into the protein's binding site, and an algorithm samples different orientations and conformations to find the most favorable binding mode. semanticscholar.org These studies can reveal whether the molecule fits within the active site and can form key interactions with amino acid residues.
Docking simulations provide an estimation of the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which indicates the stability of the ligand-protein complex. mdpi.com A lower binding energy suggests a more stable interaction.
Furthermore, these simulations identify the specific non-covalent interactions that stabilize the complex, such as:
Hydrogen bonds: The amide group in this compound, with its hydrogen bond donor (N-H) and acceptor (C=O) sites, is a prime candidate for forming hydrogen bonds with residues in a protein's active site.
Hydrophobic interactions: The thiophene and acetyl groups can engage in hydrophobic interactions with nonpolar amino acid residues.
Pi-stacking: The aromatic thiophene ring can participate in π-π stacking or cation-π interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan. researchgate.net
These detailed interaction maps are crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective derivatives. rsc.org
Table 3: Representative Molecular Docking Results for a Thiophene-Acetamide Ligand with a Protein Kinase Target
| Parameter | Result | Details |
|---|---|---|
| Binding Affinity | -9.2 kcal/mol | Indicates strong theoretical binding |
| Hydrogen Bonds | GLN 158, ARG 108 | Interactions with key active site residues mdpi.com |
Note: The data is representative of docking studies performed on structurally related thiophene-based kinase inhibitors.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are instrumental in modern drug discovery for predicting the efficacy and behavior of new chemical entities, thereby streamlining the development process. For thiophene-acetamide systems, including this compound, QSAR and QSPR studies provide a framework for understanding how molecular features influence their biological and chemical characteristics.
The foundation of any QSAR or QSPR model is the selection and calculation of molecular descriptors. These numerical values represent different aspects of a molecule's structure and are categorized into several classes:
1D Descriptors: These are the simplest descriptors and include counts of atoms, bonds, and molecular weight.
2D Descriptors: These are derived from the 2D representation of the molecule and encompass constitutional descriptors (e.g., number of specific atom types), topological indices (e.g., Randić and Wiener indices), and electro-topological state indices.
3D Descriptors: These are calculated from the 3D coordinates of the molecule and include steric descriptors (e.g., molecular volume, surface area) and conformational parameters.
Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide insights into the electronic properties of the molecule. Key examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and partial atomic charges. For thiophene derivatives, these descriptors are particularly important for understanding their reactivity and interaction with biological targets. nih.govresearchgate.net
The selection of descriptors is a critical step, aiming to capture the structural variations within a series of compounds that are responsible for the observed differences in their activity or properties. For a compound like this compound, relevant descriptors would likely include those that characterize the thiophene ring, the acetyl group, and the acetamide (B32628) side chain.
Below is an interactive table showcasing a hypothetical selection of molecular descriptors that would be calculated for a QSAR/QSPR study of this compound.
| Descriptor Class | Descriptor Example | Calculated Value (Hypothetical) |
| 1D Descriptors | Molecular Weight | 211.27 g/mol |
| Atom Count | 23 | |
| 2D Descriptors | Topological Polar Surface Area (TPSA) | 65.5 Ų |
| Number of Rotatable Bonds | 4 | |
| 3D Descriptors | Molecular Volume | 180.5 ų |
| Solvent Accessible Surface Area | 250.2 Ų | |
| Quantum Chemical | HOMO Energy | -8.5 eV |
| Quantum Chemical | LUMO Energy | -1.2 eV |
| Quantum Chemical | HOMO-LUMO Gap | 7.3 eV |
| Quantum Chemical | Dipole Moment | 3.5 D |
Once a set of molecular descriptors has been calculated for a series of thiophene-acetamide analogs, a mathematical model is developed to correlate these descriptors with the observed biological activity or property. Common methods for model development include:
Linear Regression Methods: Multiple Linear Regression (MLR) is a straightforward approach to establish a linear relationship between the descriptors and the activity.
Non-linear Methods: More complex relationships can be modeled using techniques like Partial Least Squares (PLS), Artificial Neural Networks (ANN), and Support Vector Machines (SVM).
The robustness and predictive power of the developed QSAR/QSPR model must be rigorously validated. This is typically achieved through:
Internal Validation: Techniques like leave-one-out (LOO) cross-validation and bootstrapping are used to assess the internal consistency of the model.
External Validation: The model's ability to predict the activity of a new set of compounds (the test set), which were not used in the model development, is evaluated. A high correlation between the predicted and observed activities of the test set compounds indicates a reliable and predictive model.
The primary goal of a QSAR study is to understand which structural features are crucial for a compound's biological activity. For thiophene-acetamide derivatives, QSAR models can elucidate the importance of:
Substituents on the Thiophene Ring: In this compound, the acetyl group at the 5-position is an electron-withdrawing group, which can influence the electronic properties of the entire molecule. Its carbonyl oxygen can act as a hydrogen bond acceptor.
The Acetamide Linker: The amide group is a common feature in many biologically active molecules and is capable of forming hydrogen bonds, which can be critical for binding to a receptor or enzyme active site. nih.govacs.orgresearchgate.netacs.org The flexibility of the methylacetamide side chain also allows for conformational adjustments to optimize interactions with a binding pocket.
By analyzing the descriptors that are most influential in the QSAR model, researchers can infer that, for instance, an increase in a particular steric parameter or a specific electronic feature leads to enhanced or diminished biological activity. This knowledge guides the rational design of new, more potent analogs.
In addition to predicting biological activity, computational methods are widely used to forecast the ADME properties of drug candidates. nih.govmspsss.org.uaresearchgate.netnih.gov These predictions help in identifying potential liabilities early in the drug discovery process.
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (Log P), is a critical determinant of a drug's absorption and distribution. researchgate.net It describes the partitioning of a compound between an octanol (B41247) and a water phase. Several computational methods exist for predicting Log P, ranging from atom-based additive methods to more complex property-based approaches. For this compound, a moderate Log P value is generally desirable for good oral bioavailability.
Permeability: A drug's ability to pass through biological membranes, such as the intestinal wall, is crucial for its absorption. Computational models can predict permeability based on descriptors like molecular size, polar surface area (PSA), and the number of hydrogen bond donors and acceptors.
Solubility: Adequate aqueous solubility is necessary for a drug to be absorbed from the gastrointestinal tract. Computational models predict aqueous solubility based on the compound's structural features.
The following interactive table presents hypothetical in silico ADME predictions for this compound.
| ADME Property | Predicted Value (Hypothetical) | Implication |
| Log P | 1.8 | Good balance between solubility and permeability |
| Aqueous Solubility | -3.5 (logS) | Moderately soluble |
| Intestinal Absorption | High | Likely to be well-absorbed from the gut |
| Blood-Brain Barrier Permeation | Low | Less likely to cause CNS side effects |
These in silico predictions, while not a substitute for experimental data, provide valuable guidance for the optimization of thiophene-acetamide derivatives as potential therapeutic agents. mspsss.org.uaresearchgate.net
Investigation of Biological Activities and Mechanisms of Action Non Clinical Studies
Anti-Mycobacterial Activity of N-(aryl)-2-thiophen-2-ylacetamide Derivatives
Derivatives of N-(aryl)-2-thiophen-2-ylacetamide have emerged as a noteworthy class of compounds with potential applications in combating tuberculosis.
In Vitro Susceptibility Testing Against Mycobacterium tuberculosis Strains
A series of 21 N-(aryl)-2-thiophen-2-ylacetamide derivatives were synthesized and evaluated for their in vitro antibacterial activity against Mycobacterium tuberculosis. nih.gov The activity was quantified by the minimum inhibitory concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of the bacteria.
Several compounds within this series demonstrated notable activity. Specifically, compounds designated as 2, 3, 7, 8, 11, 12, 15, 16, and 20 showed MIC values in the range of 25 to 100 µg/mL. nih.govresearchgate.net Similarly, a related series of N-(alkyl)-2-thiophen-2-ylacetamides also showed promise, with certain compounds exhibiting MICs of 25 and 50 µg/mL. researchgate.net These findings underscore the potential of the thiophen-2-ylacetamide scaffold as a starting point for developing new antitubercular agents. nih.govresearchgate.net
Table 1: In Vitro Anti-Mycobacterial Activity of Thiophene (B33073) Acetamide (B32628) Derivatives
| Compound Series | Target Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| N-(aryl)-2-thiophen-2-ylacetamides | Mycobacterium tuberculosis | 25 - 100 | nih.gov, researchgate.net |
| N-(alkyl)-2-thiophen-2-ylacetamides | Mycobacterium tuberculosis | 25 - 50 | researchgate.net |
Identification of Lead Compounds and Structure-Activity Hotspots
From the initial screenings, several compounds were identified as potential leads for further development in the fight against multidrug-resistant tuberculosis. nih.gov A quantitative structure-property relationship (QSPR) study of the N-(aryl)-2-thiophen-2-ylacetamide series provided insights into the key structural features influencing their activity. asianpubs.org
The analysis revealed that the presence of hydrogen acceptor group substitutions on the aryl (phenyl) ring had a favorable effect on the compound's properties related to activity. asianpubs.org Conversely, the field effects of substituents were found to be detrimental. asianpubs.org This suggests that specific electronic properties of the substituents on the aryl portion of the molecule are crucial for optimizing the anti-mycobacterial efficacy of this class of compounds. The removal of a primary amide group or its replacement with an ester in some thiophene scaffolds resulted in a loss of activity, indicating the amide linkage may be critical for target binding or cellular uptake. acs.org
Proposed Molecular Mechanisms Underlying Anti-Tubercular Efficacy
While the exact mechanism for the N-(aryl)-2-thiophen-2-ylacetamide series is not fully elucidated, research on other thiophene-containing molecules suggests several potential pathways for their anti-tubercular action.
One proposed mechanism involves the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall. jmpas.com Some thiophene derivatives have been shown to inhibit Pks13, an enzyme essential for the final condensation step in mycolic acid production. jmpas.com Other studies on benzo[b]thiophene derivatives point towards the inhibition of DprE1 (Decaprenylphosphoryl-β-d-ribose-2′-epimerase), another key enzyme in the synthesis of the mycobacterial cell wall. nih.gov
A different mechanism has been identified for 5-nitrothiophene compounds. These molecules act as prodrugs that are activated by a deazaflavin (F420)-dependent nitroreductase enzyme (Ddn) within the bacterium. nih.govresearchgate.net This activation leads to the release of nitric oxide, a reactive species that non-specifically kills the mycobacteria, irrespective of their replication state. nih.govresearchgate.net This mode of action is shared with other nitro-containing drugs like the nitroimidazole PA-824. nih.govresearchgate.net
Anti-Cancer Activity in Preclinical Cell Line Models
The thiophene scaffold, including acetamide derivatives, has also been investigated as a promising framework for the development of novel anti-cancer agents, particularly for non-small cell lung cancer (NSCLC).
Dual Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) Inhibition by Thiophene Scaffold Derivatives
Targeting both EGFR and HER2 is a validated strategy in cancer therapy, as it can be more effective than inhibiting either receptor alone. nih.gov Researchers have designed and synthesized series of thiophene-based derivatives, including acetamides and thienotriazines, with the goal of creating potent dual EGFR/HER2 inhibitors. nih.govresearchgate.netnih.govmdpi.com Molecular modeling studies suggest these compounds can bind with high selectivity and affinity to the hinge region of the ATP-binding site in both EGFR and HER2, facilitated by hydrogen bonding and hydrophobic interactions. nih.govnih.gov Notably, some of these designed compounds also showed a good affinity for the T790M EGFR mutant, which is a primary cause of acquired resistance to first-generation EGFR inhibitors. nih.govresearchgate.netnih.gov
In Vitro Cytotoxicity Assays (e.g., IC50 Determination against H1299 Lung Cancer Cells)
The anti-cancer potential of these novel thiophene derivatives has been confirmed through in vitro cytotoxicity assays against various cancer cell lines. A study focused on the H1299 non-small cell lung cancer line evaluated several synthesized acetamide and thienotriazine derivatives. nih.govresearchgate.netmdpi.com
The compounds displayed potent cytotoxic activity, with half-maximal inhibitory concentration (IC50) values against H1299 cells ranging from 12 to 54 nM. nih.govmdpi.com The most effective compound identified was 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide, which had an IC50 of 12.5 nM against H1299 cells. nih.govresearchgate.netmdpi.com Further enzymatic assays confirmed its potent dual inhibitory action, with an IC50 of 0.47 nM against EGFR and 0.14 nM against HER2. nih.govresearchgate.netmdpi.com These values are comparable to or superior to established kinase inhibitors like gefitinib (B1684475) and imatinib. nih.gov The thiophene moiety is considered a key functional group positively correlated with strong inhibitory effects on H1299 cells. researchgate.net
Table 2: In Vitro Cytotoxicity and Enzyme Inhibition of a Lead Thiophene Acetamide Derivative
| Assay Type | Target | IC50 Value | Reference |
|---|---|---|---|
| Cytotoxicity Assay | H1299 Lung Cancer Cells | 12.5 nM | nih.gov, researchgate.net, mdpi.com |
| Enzyme Inhibition Assay | EGFR | 0.47 nM | nih.gov, researchgate.net, mdpi.com |
| Enzyme Inhibition Assay | HER2 | 0.14 nM | nih.gov, researchgate.net, mdpi.com |
Assessment of Selectivity Profile Against Cancer Cell Lines Versus Non-Malignant Cells
Specific data on the selectivity profile of N-[(5-acetylthiophen-2-yl)methyl]acetamide against cancerous versus non-malignant cells are not detailed in the available research. However, studies on related thiophene and thiazole (B1198619) derivatives demonstrate a strategic focus on achieving tumor cell selectivity, a critical attribute for potential therapeutic agents.
Research into 2-amino-3-methylcarboxylate thiophenes, for instance, has identified compounds with pronounced anti-proliferative activity and significant tumor cell selectivity. nih.gov Certain derivatives with C-5 alkyl chains of six to nine carbons exhibited activity in the mid-nanomolar range and demonstrated a 500- to 1000-fold preference for inhibiting tumor cells over non-cancerous cells. nih.gov These compounds were particularly effective against T-lymphoma, prostate, kidney, and hepatoma tumor cell lines, while remaining largely inactive against other cancer cells like B-lymphoma and cervix carcinoma cells. nih.gov
Similarly, a study on 5-methyl-4-phenyl-thiazole derivatives found that one compound, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, displayed high selectivity. It was potent against the A549 human lung adenocarcinoma cell line while having minimal effect on the NIH/3T3 mouse embryoblast (non-malignant) cell line. researchgate.net Another investigation into fused heterocycles with an indazolylthiazole moiety reported significant selective antitumor activity against cancer cell lines (HepG-2 and Caco-2) versus normal human cells (HFB-4). scispace.com
Table 1: Selectivity of Thiophene and Thiazole Derivatives in Cancer vs. Non-Malignant Cell Lines This table is interactive. You can sort and filter the data.
| Compound Class/Derivative | Cancer Cell Line(s) | Non-Malignant Cell Line | Observed Selectivity | Reference |
|---|---|---|---|---|
| 5-alkyl-2-amino-3-methylcarboxylate thiophenes | T-lymphoma (CEM, Molt/4), Prostate (PC-3), Kidney (Caki-1), Hepatoma (Huh-7) | Not specified, but described as 500-1000 fold tumor cell selectivity | 500- to 1000-fold preference for tumor cells | nih.gov |
| 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | A549 (Human Lung Adenocarcinoma) | NIH/3T3 (Mouse Embryoblast) | High selectivity (IC50: 23.30 µM for A549, >1000 µM for NIH/3T3) | researchgate.net |
| Fused Indazolylthiazole Derivatives | HepG-2 (Hepatocellular Carcinoma), Caco-2 (Colorectal Adenocarcinoma) | HFB-4 (Normal Human Cells) | Significant selective antitumor activity | scispace.com |
Molecular Mechanisms of Receptor Tyrosine Kinase Inhibition
While the specific mechanism of action for this compound is not elucidated in the provided sources, the general mechanisms for small molecule kinase inhibitors are well-established. These agents typically function by competing with adenosine (B11128) triphosphate (ATP) at its binding site in the kinase domain. nih.gov This competitive inhibition prevents the transfer of a phosphate (B84403) group to tyrosine residues on substrate proteins, thereby blocking the downstream signaling cascades that drive cell proliferation and survival.
Kinase inhibitors are often categorized by their binding mode:
Type I Inhibitors: These bind to the active conformation of the kinase.
Type II Inhibitors: These bind to an inactive conformation (often the "DFG-out" conformation), typically occupying the ATP pocket and an adjacent hydrophobic back pocket. nih.govnih.gov This can offer greater selectivity.
The development of new kinase inhibitors often involves a hybridization strategy, combining structural features from different inhibitor classes to optimize binding and potency against multiple targets. nih.gov The ultimate goal is to identify compounds that potently inhibit the target kinase while sparing other kinases to minimize off-target effects and associated toxicities.
Efficacy Against Drug-Resistant EGFR Mutants (e.g., T790M)
The efficacy of this compound against drug-resistant Epidermal Growth Factor Receptor (EGFR) mutants has not been specifically reported. However, overcoming resistance mediated by mutations like T790M is a major focus in cancer drug discovery. The T790M "gatekeeper" mutation is a primary cause of acquired resistance to first-generation EGFR inhibitors such as gefitinib and erlotinib (B232) in non-small cell lung cancer (NSCLC). nih.govnih.gov This mutation confers resistance not by sterically blocking the drug, but by increasing the kinase's affinity for ATP, making it more difficult for ATP-competitive drugs to bind effectively. nih.gov
To counter this, next-generation inhibitors have been developed with specific properties:
Irreversible Inhibition: Many newer inhibitors are designed to form a covalent bond with a cysteine residue (Cys797) in the active site of EGFR. mdpi.com This irreversible binding allows them to effectively inhibit the enzyme even in the presence of high ATP concentrations.
Mutant Selectivity: Significant efforts have been made to develop inhibitors that are much more potent against the T790M mutant than against wild-type (WT) EGFR. nih.gov This selectivity is crucial for reducing toxicities associated with inhibiting WT EGFR in healthy tissues, such as skin rash and diarrhea. nih.gov
For example, novel pyrimidine-based inhibitors have been shown to be 30-100 times more potent against EGFR T790M and up to 100 times less potent against WT EGFR compared to earlier quinazoline-based drugs. nih.gov Another molecule, DY3002, demonstrated a 632-fold higher selectivity for the EGFR T790M mutant over the wild-type version in kinase assays. mdpi.com
Table 2: Selectivity of Known Inhibitors Against EGFR T790M Mutant vs. Wild-Type This table is interactive. You can sort and filter the data.
| Inhibitor | Type | Potency Against EGFR T790M | Selectivity Index (WT IC50 / T790M IC50) | Reference |
|---|---|---|---|---|
| Novel Pyrimidine Inhibitors | Covalent, Irreversible | 30-100x more potent than quinazoline (B50416) inhibitors | Up to 100-fold less potent against WT EGFR | nih.gov |
| Rociletinib | Covalent, Irreversible | IC50 = 21.4 nM (example value) | 21.4 | mdpi.com |
| Osimertinib | Covalent, Irreversible | IC50 = 40.9 nM (example value) | 40.9 | mdpi.com |
| DY3002 | Covalent, Irreversible | IC50 = 0.71 nM | 632.0 | mdpi.com |
Other Reported Biological Activities of Related Thiophene Derivatives
The thiophene ring is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. scispace.comnih.govnih.gov
Anti-Inflammatory Properties
Thiophene derivatives are well-documented for their anti-inflammatory potential. nih.govnih.govresearchgate.net Several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), including Tinoridine and Tiaprofenic acid, contain a thiophene moiety. nih.gov The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory process. nih.govnih.govresearchgate.net Structure-activity relationship studies have shown that the presence of amide, carboxylic acid, ester, and methoxy (B1213986) groups on the thiophene scaffold is often important for this activity. scispace.comnih.gov In preclinical models, certain thiophene derivatives have demonstrated anti-inflammatory activity superior to standard drugs like indomethacin. nih.gov
Antibacterial and Antifungal Activities
Various classes of thiophene derivatives have demonstrated significant antibacterial and antifungal properties. nih.govnih.gov Recent studies have focused on their potential to combat drug-resistant pathogens. frontiersin.orgnih.gov
Gram-Negative Bacteria: Novel thiophene derivatives have shown bactericidal effects against colistin-resistant Acinetobacter baumannii and Escherichia coli. frontiersin.orgnih.gov The minimum inhibitory concentrations (MICs) for some of these compounds ranged from 4 to 64 mg/L. frontiersin.orgnih.gov Molecular docking studies suggest these compounds may act by binding to outer membrane proteins (OMPs) like CarO1 and OmpW, leading to increased membrane permeability. frontiersin.orgnih.gov
Broad-Spectrum Activity: Other research has identified thiophene compounds with broad activity. One derivative was found to be more potent than the antibiotic gentamicin (B1671437) against Pseudomonas aeruginosa and was also active against four different fungal species. nih.gov
Table 3: Reported Antimicrobial Activity of Thiophene Derivatives This table is interactive. You can sort and filter the data.
| Thiophene Derivative(s) | Target Organism(s) | Activity/MIC | Reference |
|---|---|---|---|
| Thiophene derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | nih.gov |
| Thiophene derivatives 4, 5, 8 | Colistin-Resistant A. baumannii | MIC50: 16-32 mg/L | frontiersin.orgnih.gov |
| Thiophene derivatives 4, 8 | Colistin-Resistant E. coli | MIC50: 8-32 mg/L | frontiersin.orgnih.gov |
| Thiophene derivative 7, 8a, 8b, 10 | Four tested fungal species | Active | nih.gov |
Molecular Target Identification and Validation Methodologies (e.g., Proteomics, Kinome Profiling)
Identifying the specific molecular targets of a compound like this compound is crucial for understanding its mechanism of action and potential off-target effects. Modern chemical proteomics and kinome profiling are powerful, unbiased approaches for this purpose. nih.govukm.my These methods are integral to kinase inhibitor development. nih.gov
The core strategy involves using the small molecule inhibitor as a "bait" to capture its binding partners from a complex biological sample, such as a cell lysate. nih.govukm.my A common and effective technique is the "kinobeads" approach. ukm.myacs.org This method utilizes a cocktail of non-selective kinase inhibitors immobilized on beads to affinity-purify a large portion of the cellular kinome. acs.org When a cell lysate is pre-incubated with a free test inhibitor (the "drug"), the targets of that drug will be blocked and will not bind to the beads.
By using quantitative mass spectrometry to compare the proteins captured by the beads with and without the free drug, researchers can identify the specific kinases that the drug binds to and determine their binding affinity. ukm.my Advanced proteomic techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) or label-free quantification methods like Multiple Reaction Monitoring (MRM), allow for precise measurement of these interactions. nih.govthermofisher.com These global profiling methods can assess the selectivity of an inhibitor against hundreds of kinases in a single experiment, providing a comprehensive view of its on-target potency and off-target liabilities. acs.orgthermofisher.com
Investigation of this compound: In Vitro Enzyme Assays
Following a comprehensive review of scientific literature and chemical databases, no specific in vitro enzyme assay data has been identified for the compound this compound. Research detailing the direct interaction of this molecule with specific biological enzyme targets, including inhibitory concentrations (IC₅₀) or other measures of enzymatic activity, is not publicly available at this time.
While studies on structurally related thiophene and acetamide derivatives have been conducted to investigate their biological activities, the unique combination of the acetylthiophen and acetamide moieties in this compound has not been the subject of published in vitro enzyme inhibition studies. Therefore, a detailed analysis of its specific enzyme targets and mechanism of action based on direct experimental evidence cannot be provided.
Further research, including the synthesis and subsequent screening of this compound in various in vitro enzyme assays, would be necessary to elucidate its potential biological activities and mechanisms of action.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis of Thiophene Acetamides
Impact of Substituents on the Thiophene (B33073) Ring on Biological Activity
The nature and position of substituents on the thiophene ring are critical determinants of the biological activity of thiophene-acetamide derivatives. Research has shown that even minor modifications can lead to significant changes in potency and selectivity.
For instance, in a series of 3-substituted thiophene-2-carboxamides, the type of substituent at the 3-position dramatically influenced antioxidant and antibacterial properties. nih.gov Derivatives with an amino group at this position (3-amino-thiophene-2-carboxamides) consistently showed more potent antioxidant and antibacterial activity compared to those with hydroxyl or methyl groups. nih.gov Specifically, 3-amino derivatives exhibited antioxidant inhibition from 46.9% to 62.0%, while 3-hydroxy derivatives showed moderate inhibition (28.4–54.9%), and 3-methyl derivatives were the least active (12.0–22.9%). nih.gov This suggests that the electron-donating nature and hydrogen-bonding capacity of the amino group are favorable for these activities.
Further studies on thiophene derivatives have highlighted the role of other substituents. In one study, a compound with a 4-methyl substituent on the thiophene ring showed notable anti-inflammatory activity. nih.gov In another series designed as fungicides, the presence of a cyano group at the 4-position and a methyl group at the 3-position of the thiophene ring was a common feature among active compounds. mdpi.com The electronic properties of substituents, whether electron-donating or electron-withdrawing, can alter the electron density of the thiophene ring, affecting its interaction with biological targets. mdpi.comresearchgate.net For example, electron-withdrawing groups can make the thiophene ring electron-deficient, which can still lead to valuable π-cationic interactions within a receptor binding pocket. mdpi.com
The following table summarizes the impact of different substituents on the thiophene ring on the observed biological activity in various studies.
| Scaffold | Substituent & Position | Biological Activity | Key Finding | Reference |
| Thiophene-2-carboxamide | 3-Amino | Antioxidant, Antibacterial | More potent than -OH or -CH3 analogs. | nih.gov |
| Thiophene-2-carboxamide | 3-Hydroxy | Antioxidant, Antibacterial | Moderately potent. | nih.gov |
| Thiophene-2-carboxamide | 3-Methyl | Antioxidant, Antibacterial | Least potent in the series. | nih.gov |
| Thiophene-2-carboxylate | 4-Cyano, 3-Methyl | Fungicidal | Essential for high activity against cucumber downy mildew. | mdpi.com |
| 2-Anilino-thiophene | 4-Methyl, 5-Substituted | Anti-inflammatory | A methyl group at C4 was part of an active series. | nih.gov |
| Thiophene Carboxamide | 4-F-phenyl | Anticancer | Created an electron-deficient thiophene ring that still participated in key π-cationic interactions. | mdpi.com |
Role of the Acetyl Group at Position 5 of the Thiophene Moiety on Efficacy and Synthesis
The acetyl group, particularly when positioned at C5 of the thiophene ring as in N-[(5-acetylthiophen-2-yl)methyl]acetamide, plays a significant role in modulating molecular properties and biological activity. The acetyl group is a strong electron-withdrawing group, which can substantially influence the electronic character of the thiophene ring. researchgate.net This alteration of electron density can affect the molecule's ability to participate in crucial binding interactions, such as hydrogen bonds and π-stacking, with target enzymes or receptors. mdpi.com
In synthetic chemistry, acetyl groups on aromatic rings are valuable intermediates. For instance, N-(4-acetylphenyl)-2-chloroacetamide has been used as a versatile precursor for synthesizing a variety of heterocyclic compounds. researchgate.net The acetyl group's ketone functionality provides a reactive site for further chemical transformations, such as condensation reactions with hydrazines or thiosemicarbazides to form more complex derivatives like phenylhydrazones or thiosemicarbazones. researchgate.net This reactivity allows for the creation of diverse chemical libraries for biological screening.
Influence of N-Substitution Patterns on the Acetamide (B32628) Nitrogen on Biological Profiles
Studies on N-aromatic acetamides bearing a thiophene ring have revealed that the substitution pattern affects the conformational preference (Z vs. E) of the amide bond. nih.gov For example, N-aryl-N-(2-thienyl)acetamides are stabilized in the Z-conformation by an intramolecular interaction between the thiophene's sulfur atom and the amide's carbonyl oxygen. nih.gov This conformational lock can pre-organize the molecule into a bioactive shape, enhancing its affinity for a target receptor.
The complexity of the N-substituent also plays a role. In a series of pyrazolopyrimidine-based acetamides, modifying the N,N-disubstitutions on the terminal acetamide group allowed for the introduction of diverse chemical moieties without sacrificing affinity for the translocator protein (TSPO). wustl.edu This demonstrates that the N-acetamide position is a highly adaptable site for structural optimization.
In the context of this compound, the N-substituent is a benzyl-like group (a thienylmethyl group). Benzylamine (B48309) itself is known to act as a monoamine oxidase inhibitor (MAOI), and its derivatives are used pharmaceutically. wikipedia.org The benzyl (B1604629) group can be used as a protecting group in synthesis that is later removed by hydrogenolysis, highlighting its chemical utility. wikipedia.org The presence of the (5-acetylthiophen-2-yl)methyl group on the acetamide nitrogen therefore defines a specific spatial and electronic profile that is crucial for its interaction with biological targets.
The following table illustrates how different N-substitutions on amide scaffolds influence their properties.
| Scaffold | N-Substitution Pattern | Effect | Reference |
| N-Thienylacetamide | N-Aryl, N-Methyl | Stabilizes Z-conformation via S···O=C interaction, affecting molecular shape. | nih.gov |
| Pyrazolopyrimidine Acetamide | N,N-disubstitution | Allows introduction of diverse groups without losing binding affinity. | wustl.edu |
| Acetamide | N-Benzyl | Can act as a pharmacophore (MAOIs) or a synthetically useful protecting group. | wikipedia.org |
| Thiazolidine-2,4-dione | Acetamide linker | The acetamide linker was found to be essential for high affinity towards the VEGFR-2 enzyme. | rsc.org |
Quantitative Correlation Between Molecular Descriptors and Observed Biological Responses
Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of a compound with its biological activity. For thiophene derivatives, QSAR analyses have revealed that electronic parameters are often dominant in predicting their biological response. nih.govresearchgate.net
In a QSAR study of 43 thiophene analogs with anti-inflammatory activity, electronic properties like the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment were identified as key modulators of activity. nih.govresearchgate.net A lower ELUMO value generally indicates a greater ease of accepting electrons, which can be crucial for interactions with biological macromolecules. The dipole moment relates to the polarity of the molecule, which influences its solubility and ability to engage in electrostatic interactions.
Other molecular descriptors also play a role. The polar surface area (PSA) is often correlated with a molecule's transport properties and has been used to design thiophene carboxamide derivatives that mimic the anticancer drug Combretastatin A-4. mdpi.com In silico predictions of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which are based on a variety of molecular descriptors, are now a standard part of the rational design process for new therapeutic agents. mdpi.com
These quantitative models allow researchers to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of molecules with the highest probability of success and streamlining the drug discovery process.
The table below presents key molecular descriptors and their importance as determined by QSAR studies on thiophene analogs.
| Molecular Descriptor | Significance in Thiophene Analogs | Reference |
| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Dominant role in modulating anti-inflammatory activity. | nih.govresearchgate.net |
| Dipole Moment | Key electronic property influencing anti-inflammatory activity. | nih.govresearchgate.net |
| Polar Surface Area (PSA) | Used to design biomimetic compounds with similar properties to known drugs. | mdpi.com |
| Hydrophobicity/LogP | Important for pharmacokinetic properties and membrane permeability. | mdpi.com |
Rational Design Principles for Optimizing Thiophene-Acetamide Scaffolds
The collective insights from SAR and QSAR studies provide a clear set of rational design principles for optimizing thiophene-acetamide scaffolds to create more potent and selective therapeutic agents. nih.gov
Strategic Substitution on the Thiophene Ring: The biological activity can be fine-tuned by placing specific functional groups at key positions. For antimicrobial or antioxidant activity, introducing an amino group at the C3 position appears beneficial. nih.gov For other activities, such as anticancer or anti-inflammatory, the placement of small alkyl or specific electron-withdrawing groups can enhance potency. nih.govmdpi.com The choice of substituent should be guided by the desired electronic and steric properties needed to complement the target's binding site.
Leveraging the 5-Acetyl Group: The 5-acetyl group should be considered a key interaction point. Its carbonyl oxygen can serve as a hydrogen bond acceptor, anchoring the molecule in its binding pocket. Design strategies can focus on optimizing the geometry around this group to ensure this interaction is maximized. Synthetically, it serves as a handle for creating libraries of analogs for further testing. researchgate.net
In Silico-Guided Optimization: QSAR and molecular modeling should be integral to the design process. nih.govmdpi.com By calculating key molecular descriptors (e.g., ELUMO, PSA, LogP) before synthesis, researchers can prioritize candidates that have a higher likelihood of possessing both good efficacy and favorable pharmacokinetic properties. Structure-based design, using molecular docking with a known protein target, can further refine the placement of functional groups to achieve optimal interactions. nih.gov
By applying these principles, medicinal chemists can more efficiently navigate the chemical space around the thiophene-acetamide scaffold to develop novel compounds with enhanced therapeutic potential. nih.govmdpi.com
Derivatives, Analogues, and Chemical Modifications of the N 5 Acetylthiophen 2 Yl Methyl Acetamide Core
Systematic Modification of the Core Structure for Enhanced Activity
The process of lead optimization often involves systematic modification of the parent structure to enhance potency, selectivity, and pharmacokinetic properties. The structure of N-[(5-acetylthiophen-2-yl)methyl]acetamide can be dissected into three primary regions for such modifications: the thiophene (B33073) ring, the N-methylacetamide side chain, and the C5-acetyl substituent.
Thiophene Ring Modifications: The thiophene ring itself is a key pharmacophoric element. mdpi.com Its electron-rich nature allows for electrophilic substitution reactions. The unoccupied C3 and C4 positions are prime targets for the introduction of various substituents. For instance, adding small electron-withdrawing groups like halogens (F, Cl, Br) or a nitro group could modulate the electronic properties of the ring system, potentially influencing receptor binding or metabolic stability. Conversely, introducing electron-donating groups such as methoxy (B1213986) or small alkyl groups could also alter the biological activity profile.
N-Acetamide Side Chain Modifications: The acetamide (B32628) group is crucial for establishing interactions, likely hydrogen bonds, with biological targets. The amide bond's hydrogen bond donor (N-H) and acceptor (C=O) capabilities are critical. Modifications here can include:
N-Alkylation/Arylation: Replacing the hydrogen on the amide nitrogen with various alkyl or aryl groups can probe steric tolerance in the target's binding pocket and can also impact the compound's lipophilicity and metabolic stability.
Acyl Group Variation: The acetyl group (CH₃CO) can be replaced with other acyl moieties. Substituting the methyl group with larger alkyl chains (e.g., propionyl, butyryl), branched alkyls (e.g., isobutyryl), or cyclic structures (e.g., cyclopropanecarbonyl) can explore hydrophobicity and steric fit. Introducing aromatic acyl groups (e.g., benzoyl) could facilitate additional π-stacking interactions.
C5-Acetyl Group Modifications: The acetyl group at the C5 position of the thiophene ring is a significant feature. The carbonyl can act as a hydrogen bond acceptor. Modifications could involve reducing the ketone to a secondary alcohol, which would introduce a hydrogen bond donor. Alternatively, the methyl group of the acetyl moiety could be replaced with other functional groups, such as a trifluoromethyl group to alter electronic properties or an amino group to introduce basicity and new hydrogen bonding potential.
Synthesis and Biological Evaluation of Homologous Compounds
Homologation, the process of systematically increasing the length of a carbon chain within a molecule, is a fundamental strategy in medicinal chemistry to optimize linker length and conformational flexibility. For the this compound core, the most logical point for homologation is the methylene (B1212753) (-CH₂-) linker connecting the thiophene ring to the acetamide nitrogen.
The synthesis of these homologous compounds would typically start from 5-acetylthiophene-2-methanol, which can be converted to the corresponding halide or tosylate. Subsequent reaction with the appropriate aminoalkane (e.g., ethylamine, propylamine) followed by acetylation would yield the desired N-alkyl-N-[(5-acetylthiophen-2-yl)alkyl]acetamide derivatives. Alternatively, one could start with 5-acetyl-2-thiophenecarboxaldehyde, perform a reductive amination with an amino ester, and then hydrolyze the ester and form the desired amide.
The biological evaluation of such a homologous series could reveal an optimal linker length for target engagement. A shorter or longer linker might position the acetamide group more favorably within a receptor's binding site or an enzyme's active site. The impact of varying the linker length on a hypothetical enzyme inhibitory activity is illustrated in the table below.
| Compound | Linker Length (n) in -(CH₂)n- | Structure | Hypothetical IC₅₀ (nM) | Comment |
|---|---|---|---|---|
| Parent | 1 | This compound | 50 | Baseline activity. |
| Homologue 1 | 2 | N-[2-(5-acetylthiophen-2-yl)ethyl]acetamide | 15 | Increased flexibility appears to optimize binding. |
| Homologue 2 | 3 | N-[3-(5-acetylthiophen-2-yl)propyl]acetamide | 85 | Longer linker may introduce unfavorable conformations. |
| Homologue 3 | 4 | N-[4-(5-acetylthiophen-2-yl)butyl]acetamide | 250 | Excessive flexibility leads to entropic penalty upon binding. |
Strategic Introduction of Diverse Functional Groups for Activity Modulation
Beyond simple homologation, the strategic introduction of diverse functional groups can fine-tune a compound's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, to enhance biological activity and improve its drug-like profile. researchgate.net
For the this compound scaffold, several positions are amenable to functionalization. The C3 and C4 positions of the thiophene ring are particularly attractive. For example, introducing a halogen like chlorine or bromine at the C4 position can increase lipophilicity and potentially introduce new binding interactions. A cyano or nitro group at the same position would act as a strong electron-withdrawing group and a hydrogen bond acceptor.
The synthesis of such derivatives often involves electrophilic aromatic substitution on a suitably protected thiophene precursor. nih.gov The table below presents hypothetical data for a series of derivatives where different functional groups are introduced onto the core structure, illustrating their potential impact on inhibitory activity against a kinase target.
| Compound | Modification | Structure | Hypothetical Kinase IC₅₀ (nM) | Rationale for Change |
|---|---|---|---|---|
| Parent | None | This compound | 120 | Starting lead compound. |
| Derivative A | 4-Chloro substitution | N-[(4-chloro-5-acetylthiophen-2-yl)methyl]acetamide | 45 | Halogen may occupy a specific hydrophobic pocket. |
| Derivative B | 4-Nitro substitution | N-[(4-nitro-5-acetylthiophen-2-yl)methyl]acetamide | 250 | Strong electron withdrawal may be detrimental to binding. |
| Derivative C | Acetyl replaced with Benzoyl | N-[(5-benzoylthiophen-2-yl)methyl]acetamide | 60 | Potential for additional π-stacking interactions. |
| Derivative D | Acetamide N-H replaced with N-CH₃ | N-methyl-N-[(5-acetylthiophen-2-yl)methyl]acetamide | 500 | Loss of critical hydrogen bond donor capability. |
Bioisosteric Replacements of Key Structural Moieties
Bioisosterism, the replacement of a functional group with another that retains similar physical or chemical properties, is a cornerstone of drug design used to improve potency, selectivity, or metabolic profiles.
Thiophene Ring Replacements: The thiophene ring is often considered a bioisostere of a phenyl ring. Replacing the thiophene with a benzene (B151609) ring would create N-[(4-acetylphenyl)methyl]acetamide, which could provide insights into the importance of the sulfur heteroatom for activity. Other heterocyclic bioisosteres for thiophene include furan, pyrrole (B145914), and thiazole (B1198619). Each replacement would subtly alter the geometry, electronics, and hydrogen-bonding capacity of the core scaffold. For example, replacing thiophene with pyrrole would introduce a hydrogen bond donor at position 1 of the ring.
Amide Bond Replacements: The amide bond is susceptible to hydrolysis by proteases in vivo. Replacing it with a more stable bioisostere can enhance the compound's metabolic stability and duration of action. Potential replacements include:
Reverse Amide: This would result in a molecule like 5-(acetamidomethyl)-N-methylthiophene-2-carboxamide.
Sulfonamide: A sulfonamide linker is generally more resistant to metabolic cleavage.
Triazole: A 1,2,3-triazole ring, often formed via "click chemistry," can mimic the steric and electronic properties of an amide bond while being exceptionally stable.
Prodrug Strategies and Their Potential for Thiophene-Acetamide Derivatives
A prodrug is an inactive or less active compound that is metabolized in the body to the active drug. This strategy is employed to overcome issues such as poor solubility, low bioavailability, or off-target toxicity. The acetamide functional group and the acetyl ketone on the core structure are both amenable to prodrug design. researchgate.net
Improving Solubility: If the parent compound suffers from poor aqueous solubility, a common issue with aromatic compounds, a prodrug strategy can be implemented. A highly polar or ionizable promoiety, such as a phosphate (B84403) group or an amino acid, could be attached to the molecule. For instance, the amide nitrogen could be derivatized with an amino acid like glycine, forming a dipeptide-like prodrug. Such prodrugs can exhibit increased water solubility and may be substrates for peptide transporters, potentially enhancing absorption.
Targeted Delivery: The acetyl group offers a handle for creating prodrugs. It could be converted into a ketal or an oxime ether linked to a targeting moiety. For example, an oxime ether linked to a sugar molecule could potentially target glucose transporters that are often overexpressed in cancer cells.
Masking for Stability/Permeability: The N-H of the acetamide could be temporarily masked with a group that improves membrane permeability. A common strategy is the synthesis of N-acyloxyalkyl prodrugs, which can mask the hydrogen-bonding capacity of the amide, increasing lipophilicity and passive diffusion across cell membranes, before being cleaved by esterases in vivo to release the parent drug.
Emerging Applications and Future Research Directions
Development of N-[(5-acetylthiophen-2-yl)methyl]acetamide and Analogues as Precursors for Advanced Organic Materials
The thiophene (B33073) ring is a well-established building block for conductive polymers and other advanced organic materials due to the electron-rich nature of the sulfur heterocycle, which facilitates electron delocalization along a polymer backbone. researchgate.netwikipedia.org this compound serves as a promising precursor for a new generation of functional materials, where the acetyl and acetamide (B32628) groups offer unique opportunities for polymerization and property modulation.
Researchers are exploring the use of such functionalized thiophenes to create materials with tailored electronic and optical properties. The acetyl group can act as a reactive site for condensation reactions, while the acetamide moiety can influence intermolecular interactions, solubility, and the final morphology of the material. These precursors can be used in both chemical and electrochemical polymerization methods to produce microporous polymer networks. acs.org Such materials are particularly interesting for applications in:
Organic Electronics: Including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov
Sensors: The optical and electronic properties of polythiophenes can change in response to environmental stimuli, making them suitable for chemical and biological sensors. wikipedia.org
Energy Storage: Thiophene-based polymeric mixed ionic/electronic conductors are being investigated for next-generation energy storage applications. aip.org
Future research will likely focus on synthesizing a variety of analogues by modifying the side chains to fine-tune the resulting polymers' characteristics, such as conductivity, processability, and stability. acs.org
| Precursor Feature | Potential Application in Materials | Relevant Research Area |
| Thiophene Ring | Conductive polymer backbone researchgate.netwikipedia.org | Organic Electronics |
| Acetyl Group | Site for polymerization/cross-linking | Functional Polymers |
| Acetamide Group | Control of intermolecular forces, solubility | Material Processing, Sensors |
| Analogues with varied substituents | Tuning of electronic/optical properties | Advanced Materials Design |
Exploration in Supramolecular Chemistry and Self-Assembly
The N-H and C=O groups within the acetamide functionality of this compound make it an ideal candidate for exploration in supramolecular chemistry. These groups are strong hydrogen bond donors and acceptors, respectively, which can direct the self-assembly of molecules into highly ordered, non-covalent structures. nih.gov
The study of how these molecules interact and organize at interfaces is crucial for developing new nanomaterials. nih.gov Research has shown that the substitution position of the amide group on the thiophene ring can significantly alter the molecular packing, switching between head-to-tail and head-to-head arrangements. nih.gov This control over two-dimensional self-assembly is vital for bottom-up fabrication of electronic devices.
Future investigations in this area could explore:
The influence of solvent polarity and pH on the self-assembly process, which can lead to different morphologies such as nanoparticles or nanofibers. frontiersin.orgresearchgate.net
The formation of host-guest complexes, for instance with pillar nih.govarenes, to create novel functional systems like white-light emitting materials. frontiersin.org
The design of λ-shaped bent-core derivatives to induce and stabilize liquid-crystalline blue phases, which have potential applications in advanced display technologies. mdpi.com
Advancements in Green and Sustainable Synthesis Methodologies for Scalable Production
As the potential applications of this compound expand, the need for efficient, scalable, and environmentally friendly production methods becomes paramount. Traditional organic synthesis often involves harsh conditions, hazardous reagents, and significant solvent waste. Green chemistry principles are now guiding the development of new synthetic routes.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions, improving yields, and reducing waste. This technique has been successfully applied to the synthesis of both acetamides and thiophene derivatives. researchgate.neteurekaselect.com Advantages of microwave irradiation include rapid and uniform heating, which often leads to cleaner reactions with shorter completion times. oatext.com
Future research will focus on optimizing these green methodologies for the industrial-scale production of this compound. Key areas of development include:
Solvent-free reactions: Performing synthesis under microwave irradiation without a solvent minimizes waste and simplifies product purification. researchgate.netoatext.com
Metal-free catalysis: Developing synthetic methods that avoid heavy metal catalysts to reduce toxicity and environmental impact. nih.govorganic-chemistry.org
Use of bio-based feedstocks: Exploring pathways to synthesize thiophene precursors from renewable resources like lignocellulosic biomass. royalsocietypublishing.org
| Green Synthesis Technique | Advantages | Applicability |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, cleaner products | Synthesis of acetamides and thiophenes eurekaselect.com |
| Solvent-Free Conditions | Reduced waste, simplified purification, lower cost oatext.com | Amidation and other condensation reactions |
| Metal-Free Catalysis | Reduced toxicity, environmental-friendliness nih.gov | C-H bond functionalization, cyclization reactions organic-chemistry.org |
Application of Advanced Computational Methodologies for Scaffold Optimization and Lead Discovery
Computational chemistry provides powerful tools for understanding molecular properties and predicting biological activity, thereby accelerating the drug discovery and material design process. nih.gov For a scaffold like this compound, computational methods can be used to optimize its structure for specific applications and to discover new lead compounds.
Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies have been effectively used on thiophene analogues to understand how different molecular descriptors influence their biological activity. nih.govresearchgate.net For instance, QSAR studies have revealed the dominant role of electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, in modulating the anti-inflammatory activity of certain thiophene derivatives. nih.gov
Other computational approaches applicable to this scaffold include:
Molecular Docking: To predict the binding affinity and orientation of the molecule within the active site of a biological target. nih.gov
Density Functional Theory (DFT): To investigate the electronic structure and reactivity of the molecule. acs.org
Hirshfeld Surface Analysis: To visualize and quantify intermolecular interactions in the crystalline state, which is crucial for understanding crystal packing and polymorphism. acs.org
These in silico methods allow for the high-throughput virtual screening of virtual libraries of analogues, enabling researchers to prioritize the synthesis of compounds with the highest probability of success. nih.gov
Exploration of Novel Biological Targets and Therapeutic Areas
Thiophene and its derivatives are recognized as "privileged pharmacophores" in medicinal chemistry, forming the core of numerous approved drugs. nih.govnih.gov The thiophene ring is often used as a bioisosteric replacement for a phenyl ring, which can improve metabolic stability and binding affinity. nih.gov The 2-acetylthiophene (B1664040) substructure, in particular, is a key intermediate in the synthesis of drugs with a wide range of activities. precisionbusinessinsights.comfuturemarketinsights.com
Derivatives of thiophene have demonstrated a broad spectrum of pharmacological activities, including:
Anti-inflammatory researchgate.net
Antimicrobial eprajournals.com
Anticancer nih.govimpactfactor.org
Antioxidant researchgate.net
Anticonvulsant nih.gov
Neuroprotective tandfonline.com
Given this extensive history, this compound represents a promising scaffold for the discovery of novel therapeutics. Future research efforts could be directed towards screening this compound and its analogues against new biological targets and in various therapeutic areas, such as neurodegenerative diseases, metabolic disorders, and emerging infectious diseases. researchgate.nettandfonline.com The structural versatility of the thiophene-acetamide core allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. nih.gov
| Therapeutic Area | Known Activity of Thiophene Derivatives | Potential for this compound |
| Oncology | Anticancer, Antitumor eprajournals.comimpactfactor.org | Development of novel kinase inhibitors or cytotoxic agents. |
| Infectious Diseases | Antimicrobial, Antifungal eprajournals.comnih.gov | Scaffolds for new antibiotics to combat resistant strains. |
| Inflammation | Anti-inflammatory nih.govresearchgate.net | Development of new agents for chronic inflammatory diseases. |
| Neurology | Anticonvulsant, Neuroprotective nih.govtandfonline.com | Exploration for treating Alzheimer's, Parkinson's, etc. |
Integration into Multicomponent Reactions for Diverse Thiophene-Acetamide Library Generation
Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex products. nih.govbaranlab.org This approach offers significant advantages in terms of speed, efficiency, and atom economy, making it ideal for generating large libraries of structurally diverse compounds for high-throughput screening. baranlab.org
The this compound scaffold is well-suited for MCR-based library synthesis. The key precursor, (5-acetylthiophen-2-yl)methanamine, can serve as the amine component in the four-component Ugi reaction. nih.gov By systematically varying the other three components—an aldehyde or ketone, a carboxylic acid, and an isocyanide—a vast library of diverse thiophene-based bis-amides can be rapidly synthesized.
This strategy allows for a comprehensive exploration of the structure-activity relationship (SAR) around the thiophene-acetamide core. nih.gov The resulting libraries can be screened for a wide range of biological activities or material properties, significantly accelerating the discovery of new lead compounds. Future work will involve designing and implementing MCR strategies to fully exploit the chemical space around this versatile scaffold. nih.govresearchgate.net
Q & A
(Basic) What are the optimal synthetic routes for preparing N-[(5-acetylthiophen-2-yl)methyl]acetamide, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step acylation reactions. A common approach includes:
- Step 1: Formation of the thiophene backbone via Friedel-Crafts acetylation to introduce the acetyl group.
- Step 2: Bromination at the 2-position of thiophene, followed by substitution with an amine group.
- Step 3: Acylation using acetic anhydride or acetyl chloride under controlled pH (neutral to slightly basic) to form the acetamide moiety .
Optimization Tips:
- Use polar aprotic solvents (e.g., DMF or DCM) to enhance nucleophilicity.
- Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and adjust reflux time (4–7 hours) to maximize yield .
- Purify intermediates via column chromatography (silica gel, ethyl acetate gradient) to avoid side products like over-acylated derivatives .
(Basic) Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify thiophene protons (δ 6.8–7.2 ppm), methylene group (δ 3.8–4.2 ppm), and acetamide NH (δ 8.1–8.5 ppm, broad).
- ¹³C NMR: Confirm acetyl carbonyl (δ 195–200 ppm) and acetamide carbonyl (δ 168–172 ppm) .
- Mass Spectrometry (HRMS): Look for [M+H]⁺ ion matching the molecular formula (C₁₀H₁₁NO₂S, exact mass 209.06 g/mol) .
- IR Spectroscopy: Validate N–H stretch (~3300 cm⁻¹) and carbonyl bands (1650–1700 cm⁻¹) .
(Advanced) How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Crystal Growth: Use slow evaporation of ethanol/water mixtures to obtain single crystals suitable for diffraction .
- Data Collection: Employ SHELX software (e.g., SHELXL) for refinement. Key parameters include:
- Validation: Cross-check with Cambridge Structural Database (CSD) entries for analogous acetamide-thiophene hybrids .
(Advanced) How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Methodological Answer:
-
Analog Synthesis: Modify substituents (e.g., replace acetyl with nitro or methoxy groups) and assess changes in bioactivity .
-
Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., cyclooxygenase-2). Key parameters:
- Binding affinity (ΔG ≤ -8 kcal/mol) and hydrogen-bonding with catalytic residues (e.g., Tyr385) .
-
Data Table for SAR:
Derivative Substituent IC₅₀ (µM) Target Protein Parent Acetyl 12.3 COX-2 Analog 1 Nitro 8.7 COX-2 Analog 2 Methoxy 15.9 COX-2 Data adapted from studies on structurally related thiophene-acetamides
(Advanced) What in vitro assays are suitable for assessing anti-inflammatory or anticancer potential?
Methodological Answer:
- Anti-inflammatory:
- COX-2 Inhibition Assay: Measure prostaglandin E₂ (PGE₂) production in LPS-induced macrophages using ELISA .
- NF-κB Luciferase Reporter Assay: Quantify inhibition of inflammatory signaling in HEK293T cells .
- Anticancer:
- MTT Assay: Test cytotoxicity against cancer cell lines (e.g., MCF-7, IC₅₀ values ≤20 µM indicate potency) .
- Apoptosis Analysis: Use flow cytometry (Annexin V/PI staining) to confirm caspase-3 activation .
(Advanced) How does the compound’s stability under varying pH conditions impact formulation strategies?
Methodological Answer:
- Hydrolysis Studies:
- Acidic Conditions (pH 1–3): Monitor degradation via HPLC. Acetamide hydrolysis to carboxylic acid occurs within 24 hours at 37°C .
- Basic Conditions (pH 10–12): Rapid cleavage of the thiophene-acetamide bond; stabilize with non-aqueous solvents (e.g., PEG-400) .
- Formulation Strategies:
- Use enteric coatings (e.g., Eudragit®) for oral delivery to prevent gastric degradation.
- Lyophilization for parenteral formulations to enhance shelf life .
(Advanced) What computational methods predict electronic properties relevant to reactivity?
Methodological Answer:
- DFT Calculations (Gaussian 09):
- HOMO-LUMO Gap: A narrow gap (<4 eV) suggests high reactivity, correlating with electrophilic substitution trends .
- MESP Analysis: Identify nucleophilic regions (e.g., thiophene sulfur) for targeted functionalization .
- FTIR Simulations: Compare experimental vs. computed vibrational spectra to validate tautomeric forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
